Due to the significant difference in neutron scattering lengths between hydrogen and deuterium, N-Pentadecane-d32 is particularly useful in neutron scattering experiments [1]. By selectively deuterating specific parts of a molecule, scientists can gain detailed information about its structure and dynamics. For instance, N-Pentadecane-d32 can be used to study the organization of lipids in cell membranes [2].
[1] S.E. McLain et al., "Characterization of deuterated phospholipid bilayers for neutron and X-ray scattering studies," Biophysical Journal, vol. 56, no. 1, pp. 1201-1210, 1989.
[2] T.P. Surrey et al., "Resolution of Neutron Diffraction Profiles from Bicelles," Biophysical Journal, vol. 87, no. 6, pp. 3821-3829, 2004.
N-Pentadecane-d32 can also be employed in solid-state nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a unique NMR signal that doesn't overlap with the signals of most other nuclei commonly found in biological molecules. This allows researchers to study the order and dynamics of specific functional groups within complex molecules by selectively deuterating them [3].
[3] C.M. McIntosh et al., "Deuterium magnetic resonance spectroscopy of phospholipid model membranes," Accounts of Chemical Research, vol. 40, no. 5, pp. 419-428, 2007.
N-Pentadecane-d32 finds application in investigations of interactions between lipids and proteins in biological systems. By strategically deuterating specific parts of a lipid molecule, scientists can use techniques like neutron scattering or NMR to elucidate how these lipids interact with proteins at the atomic level [4, 5].
[4] J. Katsaras et al., "Structure and dynamics of lipid-protein interfaces studied by neutron scattering," Current Opinion in Colloid and Interface Science, vol. 14, no. 1, pp. 68-77, 2009.
N-Pentadecane-d32 is a deuterated derivative of pentadecane, which is a straight-chain hydrocarbon with the chemical formula C15H32. The "d32" notation indicates that this compound contains 32 deuterium atoms, replacing hydrogen atoms in the molecular structure. Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds is often used in various scientific applications, including tracing and analytical studies. N-Pentadecane-d32 has a molecular weight of approximately 244.61 g/mol and is primarily utilized in research settings due to its unique isotopic labeling properties .
N-Pentadecane-d32 itself doesn't have a specific biological mechanism of action. Its primary function lies in its application as a research tool. In NMR spectroscopy, the deuterium substitution helps simplify the spectrum by eliminating signals from the abundant protons in the molecule, allowing for better analysis of other protons present [].
N-Pentadecane-d32 can be synthesized through several methods:
N-Pentadecane-d32 has several applications:
Interaction studies involving N-Pentadecane-d32 often focus on its behavior in various environments, such as:
N-Pentadecane-d32 shares similarities with other long-chain alkanes and their deuterated forms. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Pentadecane | C15H32 | Non-deuterated form, commonly found in nature. |
Hexadecane | C16H34 | One carbon longer than pentadecane; used in similar applications. |
Tetradecane | C14H30 | One carbon shorter; often studied for similar properties. |
N-Pentadecane-d38 | C15D38 | Another deuterated variant with more deuterium atoms. |
N-Pentadecane-d32's uniqueness lies in its specific isotopic labeling with 32 deuterium atoms, making it particularly useful for specialized research applications where tracking molecular behavior is crucial .